Lipophilicity (LogP) Benchmarking
The calculated LogP of 4-Chloro-2-fluoro-benzamidine (2.56) is intermediate between the less lipophilic parent benzamidine (0.97) and the more lipophilic 4-bromo analog (2.67), and substantially lower than its positional isomer 2-chloro-4-fluoro-benzamidine (3.37) [1]. This specific LogP value positions the compound favorably within the optimal lipophilicity range (LogP 1–3) often associated with balanced membrane permeability and aqueous solubility for orally bioavailable drug candidates [2]. In contrast, the 2-chloro-4-fluoro isomer exceeds this range, potentially leading to higher metabolic clearance and promiscuous binding.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.56 |
| Comparator Or Baseline | 4-Bromo-2-fluoro-benzamidine (LogP = 2.67); 2-Chloro-4-fluoro-benzamidine (LogP = 3.37); Benzamidine (LogP = 0.97) |
| Quantified Difference | ΔLogP = -0.11 vs. 4-bromo analog; ΔLogP = -0.81 vs. 2-chloro-4-fluoro isomer; ΔLogP = +1.59 vs. benzamidine |
| Conditions | Predicted using fragment-based calculation methods (ChemSrc / ZINC database) |
Why This Matters
This quantitative lipophilicity benchmark enables medicinal chemists to prospectively select 4-chloro-2-fluoro-benzamidine over its bromo analog for improved solubility or over its positional isomer for reduced off-target binding risk.
- [1] ChemSrc. 4-Chloro-2-fluoro-benzamidine. CAS 1187929-32-3. LogP 2.56320. Available at: https://m.chemsrc.com/cas/1187929-32-3_184349.html (accessed 2026). View Source
- [2] ZINC Database. Benzamidine (ZINC36634). LogP 0.971. Available at: https://zinc.docking.org/substances/ZINC000000036634/ (accessed 2026). View Source
